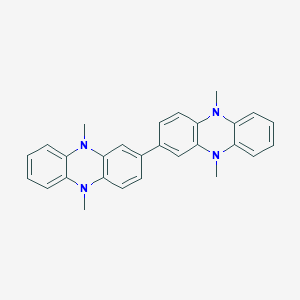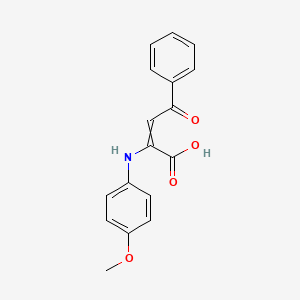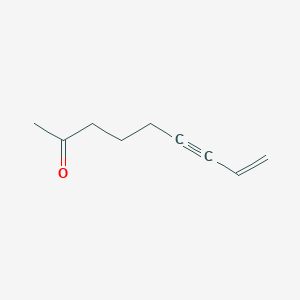![molecular formula C19H34N2 B14253155 4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] CAS No. 402565-19-9](/img/structure/B14253155.png)
4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge, with each piperidine ring further substituted with a prop-2-en-1-yl group. The molecular formula of this compound is C19H34N2, and it has a molecular weight of 290.49 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] typically involves the reaction of 1,3-dibromopropane with 1-(prop-2-en-1-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
1,3-dibromopropane+2×1-(prop-2-en-1-yl)piperidineK2CO3,DMF,Δ4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to nicotinic acetylcholine receptors, leading to changes in ion channel activity and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-pyridyl)propane: A similar compound with pyridine rings instead of piperidine rings.
4,4’-Trimethylenedipyridine: Another related compound with pyridine rings and a similar propane-1,3-diyl bridge.
Uniqueness
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is unique due to the presence of piperidine rings and prop-2-en-1-yl substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
402565-19-9 |
|---|---|
Fórmula molecular |
C19H34N2 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
1-prop-2-enyl-4-[3-(1-prop-2-enylpiperidin-4-yl)propyl]piperidine |
InChI |
InChI=1S/C19H34N2/c1-3-12-20-14-8-18(9-15-20)6-5-7-19-10-16-21(13-4-2)17-11-19/h3-4,18-19H,1-2,5-17H2 |
Clave InChI |
KRDNLYKQHYISFY-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCC(CC1)CCCC2CCN(CC2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
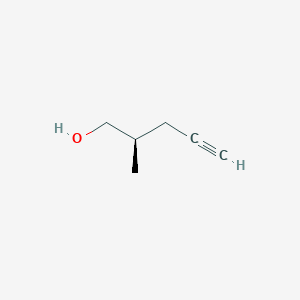
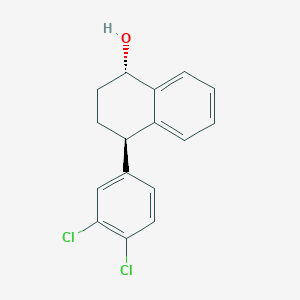
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)

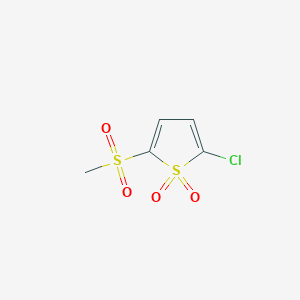

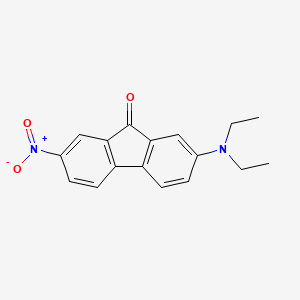
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
